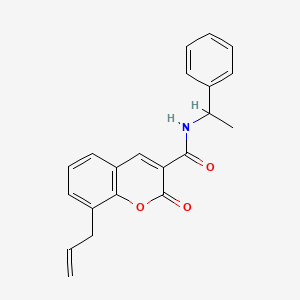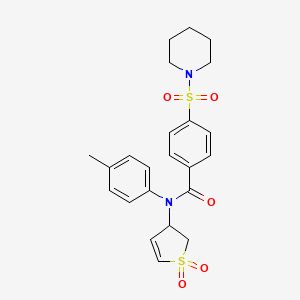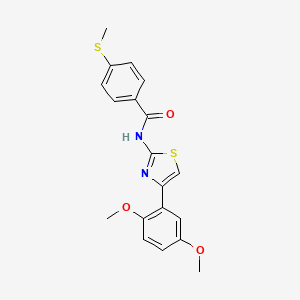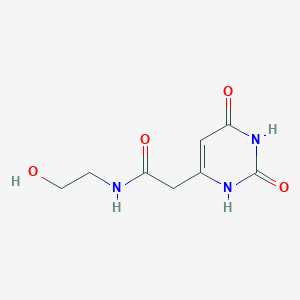
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide
Overview
Description
The compound "4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide" is a chemical structure that is part of a broader class of compounds known for their potential biological activities. The related compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a potent and selective dopamine D4 ligand, indicating the significance of the 4-chlorophenyl moiety and piperazine structure in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting from basic aromatic amines such as 4-chlorobenzenamine. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process, with specific reaction conditions optimized for yield and purity . Similarly, the synthesis of benzhydrylpiperazine derivatives, which share structural similarities with the compound , utilized Davis-Ellmann-type sulfonamide chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-chlorophenyl group and piperazine ring is often characterized by intramolecular hydrogen bonds and specific conformations that can influence their biological activity. For example, the related compound N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide forms dimeric pairs due to intermolecular N-H...O hydrogen bonds . These structural features are crucial for the binding affinity and selectivity of these compounds to their target receptors.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically explored in the context of their potential as drug candidates. The benzamide and piperazine components are versatile functional groups that can undergo various chemical reactions to fine-tune the pharmacological properties of the molecule. For instance, the selective affinity of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide for the dopamine D4 receptor over D2, 5-HT1A, and adrenergic alpha1 receptors suggests that specific substitutions on the piperazine ring can significantly alter receptor binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the chlorophenyl group and the piperazine ring can affect the compound's lipophilicity, which in turn influences its absorption and distribution in biological systems. The synthesis process, including conditions like temperature and reaction time, is tailored to ensure the desired properties are achieved, as seen in the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide .
Scientific Research Applications
Nootropic Agents and Serotonin Function
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide derivatives have been investigated for their nootropic activities. Valenta et al. (1994) synthesized 1,4-disubstituted 2-oxopyrrolidines and related compounds, exploring their potential as nootropic agents, indicating the compound's utility in enhancing cognitive functions Valenta, V., Urban, J., Taimr, J., & Polívka, Z. (1994). Collection of Czechoslovak Chemical Communications, 59, 1126-1136. Additionally, m-Chlorophenylpiperazine, a related compound, is extensively used to probe serotonin function in psychiatric research, indicating its potential in understanding and treating mental health conditions Kahn, R., & Wetzler, S. (1991). Biological Psychiatry, 30, 1139-1166.
Environmental Applications
Research has also focused on the environmental applications of derivatives of 4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide. One study details the use of a biosensor for detecting cyanide, chlorophenols, atrazine, and carbamate pesticides, highlighting the compound's role in environmental monitoring Besombes, J., Cosnier, S., Labbé, P., & Reverdy, G. (1995). Analytica Chimica Acta, 311, 255-263. Additionally, the synthesis and unique properties of related selenacyclooctanes suggest potential applications in materials science and catalysis Nakayama, J., Akiyama, I., Sugihara, A., & Nishio, T. (1998). Journal of the American Chemical Society, 120, 10027-10031.
Synthesis and Chemical Properties
The compound's derivatives have been synthesized and evaluated for various properties and applications. The synthesis of new amides in the N-methylpiperazine series by Koroleva et al. (2011) demonstrates the compound's versatility in creating novel chemical entities Koroleva, E., Gusak, K., Ignatovich, Zh. V., & Ermolinskaya, A. L. (2011). Russian Journal of Organic Chemistry, 47, 1556-1563. This opens avenues for the development of new drugs and materials with tailored properties.
properties
IUPAC Name |
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-17(4-2)15(20)19-11-9-18(10-12-19)14-7-5-13(16)6-8-14/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWSKAMRFUUAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N,N-diethylpiperazine-1-carboxamide | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide](/img/structure/B2556470.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2556474.png)



![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2556479.png)
![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)


![6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2556489.png)
